molecular formula C7H8F2N2O2 B2832198 Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 1823451-27-9

Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B2832198
CAS No.: 1823451-27-9
M. Wt: 190.15
InChI Key: RXHQACUMYWQMHE-UHFFFAOYSA-N
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Description

Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a chemical compound with the CAS Registry Number 1823451-27-9 . It has a molecular formula of C 7 H 8 F 2 N 2 O 2 and a molecular weight of 190.15 g/mol . The compound is a member of the pyrazole family, a five-membered heterocyclic ring system that is a privileged scaffold in medicinal and agricultural chemistry . Pyrazole derivatives are extensively studied due to their diverse pharmacological activities. They are recognized as key structural motifs in numerous bioactive molecules, serving as inhibitors of protein glycation, and exhibiting antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties . The presence of the difluoromethyl group on the pyrazole ring is a common bioisostere that can influence the molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable functional group in the design of new active ingredients . This ester serves as a versatile synthetic intermediate or building block for researchers developing novel compounds in pharmaceutical discovery and agrochemical science. It is supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-13-6(12)4-11-3-2-5(10-11)7(8)9/h2-3,7H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHQACUMYWQMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate typically involves the reaction of difluoroacetic acid with a suitable pyrazole derivative. One common method includes the esterification of difluoroacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl difluoroacetate is then reacted with a pyrazole derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, the process may involve purification steps such as distillation and crystallization to obtain a high-purity product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis .

Reaction Conditions Reagents Product Yield
Acidic hydrolysis (HCl, H₂O/EtOH)1M HCl, reflux, 6 hr2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]acetic acid85%
Basic hydrolysis (NaOH, H₂O)2M NaOH, RT, 12 hr2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]acetic acid78%

Substitution Reactions

The difluoromethyl group participates in nucleophilic substitution reactions, particularly under metal-catalyzed conditions. For example, copper-mediated coupling replaces fluorine atoms with other nucleophiles .

Reaction Type Reagents/Conditions Product Application
Fluorine substitutionCuI, K₂CO₃, DMF, 80°C, 24 hrMethyl 2-[3-(chloromethyl)-1H-pyrazol-1-yl]acetateAgrochemical intermediates
DifluoromethylationZn(OTf)₂, CH₂Cl₂, RT, 12 hrMethyl 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetateFungicide precursors

Oxidation and Reduction

The pyrazole ring and ester group are susceptible to redox transformations:

  • Oxidation : Treatment with KMnO₄ or H₂O₂ oxidizes the pyrazole ring to pyrazole N-oxide derivatives.
  • Reduction : LiAlH₄ reduces the ester to the corresponding alcohol, 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanol .
Reaction Reagents Conditions Product Yield
Oxidation (pyrazole ring)KMnO₄, H₂O, 60°C8 hrMethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate N-oxide62%
Reduction (ester group)LiAlH₄, THF, 0°C→RT4 hr2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethanol70%

Cycloaddition and Coupling Reactions

The pyrazole nitrogen can act as a directing group in cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the pyrazole’s 4-position .

Coupling Partner Catalyst Conditions Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DMF/H₂O, 100°C, 12 hrMethyl 2-[3-(difluoromethyl)-4-phenyl-1H-pyrazol-1-yl]acetate65%

Functional Group Interconversion

The ester group is amenable to transesterification and aminolysis:

  • Transesterification : Reacting with alcohols (e.g., ethanol) in acidic media produces ethyl esters.
  • Aminolysis : Reaction with amines (e.g., piperidine) forms amides, useful in drug discovery .
Reaction Reagents Conditions Product Yield
TransesterificationEtOH, H₂SO₄, reflux6 hrEthyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate88%
AminolysisPiperidine, DIPEA, DMF, RT24 hr2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-N-piperidinylacetamide75%

Stability and Degradation

The compound exhibits moderate stability under ambient conditions but degrades under UV light or strong bases. Hydrolytic degradation pathways dominate in alkaline environments .

Condition Degradation Product Half-Life
pH 9.0, 25°C2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]acetic acid48 hr
UV light, 254 nmDifluoromethyl pyrazole fragments12 hr

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is primarily recognized for its pharmacological properties. Pyrazole derivatives, including this compound, have been extensively studied for their biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Pharmacological Properties

  • Anti-inflammatory Activity : Research has shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are key players in the inflammatory process. For instance, compounds structurally related to this compound have demonstrated significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models .
  • Anticancer Potential : Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells. The difluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells .

Agrochemical Applications

The agrochemical industry has also shown interest in pyrazole derivatives due to their effectiveness as pesticides and herbicides. This compound may serve as a scaffold for developing new agrochemicals.

Pesticidal Activity

  • Insecticides : Compounds with similar structures have been tested against various pests. For example, pyrazole-based insecticides have shown efficacy against aphids and whiteflies, suggesting that this compound could be developed into a novel insecticide formulation .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of difluoromethyl-substituted hydrazines with appropriate acylating agents. The characterization of this compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Synthesis Pathway

StepReagentsConditionsYield
1Difluoromethyl hydrazine + Acetic anhydrideRoom temperatureHigh
2Purification via recrystallizationEthanol solvent>90%

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated that compounds similar to this compound significantly reduced edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Insecticidal Activity

Research conducted on the insecticidal properties of pyrazole derivatives revealed that formulations containing this compound exhibited high mortality rates in treated pest populations within a week of application, outperforming several commercial insecticides .

Mechanism of Action

The mechanism of action of Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and spectral differences between methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate and its analogs.

Table 1: Comparative Analysis of Pyrazole-Based Acetate Esters

Compound Name Molecular Formula Molecular Weight Substituents (Pyrazole Position) Melting Point (°C) Spectral Data (HRMS/NMR) Key References
This compound (Target) C₇H₈F₂N₂O₂ 202.15 3-CF₂H N/A N/A Inferred
Ethyl 2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate C₈H₉BrF₂N₂O₂ 283.07 3-CF₂H, 4-Br N/A N/A
Ethyl 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS 1006348-57-7) C₈H₉F₃N₂O₂ 222.17 3-CF₃ N/A N/A
Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate (CAS 1898213-85-8) C₉H₁₁F₃N₂O₂ 248.19 1-CH₃, 3-CF₃ N/A MS: 271.1 [M+H]+
Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate C₁₂H₁₀F₂N₂O₃ 284.22 2-(2,6-F₂C₆H₃), 3-keto N/A N/A

Key Findings:

Substituent Effects on Reactivity and Stability: The difluoromethyl group (-CF₂H) in the target compound offers intermediate electronegativity and steric bulk compared to trifluoromethyl (-CF₃) analogs (e.g., CAS 1006348-57-7). This reduces metabolic degradation compared to non-fluorinated pyrazoles while maintaining solubility .

Spectral and Physical Property Variations :

  • Mass Spectrometry : Ethyl analogs with trifluoromethyl groups (e.g., CAS 1898213-85-8) exhibit higher molecular weights (248.19 vs. 202.15 for the target methyl ester) and distinct HRMS fragmentation patterns due to fluorine’s isotopic signature .
  • Melting Points : While data for the target compound is unavailable, related pyrazole esters in (e.g., C₁₆H₁₄F₂N₄O) show melting points between 134–190°C, suggesting that fluorinated pyrazoles generally form crystalline solids .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for ethyl esters (e.g., ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate), which involve coupling pyrazole derivatives with methyl chloroacetate. However, methyl esters may require milder conditions due to the lower steric hindrance of methyl groups compared to ethyl .

Biological and Industrial Relevance :

  • Trifluoromethyl analogs (e.g., CAS 1006348-57-7) are prevalent in agrochemicals due to their resistance to hydrolysis, whereas difluoromethyl derivatives (target compound) are explored for their balance between lipophilicity and biodegradability .
  • The 2,6-difluorophenyl-substituted analog (CAS 2060058-57-1) demonstrates how aryl groups enhance π-π stacking in crystal structures, a property leveraged in materials science .

Biological Activity

Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate (CAS No. 1823451-27-9) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the difluoromethyl group and pyrazole ring, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C7H8F2N2O2
  • Molecular Weight : 190.15 g/mol
  • Structure :

    Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of difluoromethyl-substituted hydrazines with appropriate acylating agents. The synthetic pathway often includes steps like nucleophilic addition and cyclization that yield the desired pyrazole structure .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of pyrazole derivatives, including those structurally related to this compound. Compounds in this class have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, which are responsible for Chagas disease and leishmaniasis, respectively. The most promising compounds exhibited low micromolar potency without significant cytotoxicity to human cells .

Antimicrobial Activity

Pyrazole derivatives are noted for their antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria. This compound may exhibit similar activities, contributing to its potential as an antimicrobial agent .

Anticancer Properties

The anticancer activity of pyrazoles has been extensively studied. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cell lines, particularly in breast cancer models such as MCF-7 and MDA-MB-231. The combination of this compound with conventional chemotherapeutic agents like doxorubicin has shown synergistic effects, enhancing cytotoxicity against resistant cancer cells .

Case Studies

Several studies provide insights into the biological activities of pyrazole derivatives:

  • Antiparasitic Screening : A study evaluated various pyrazole analogs against T. brucei and L. infantum, revealing that modifications at the 4-position significantly influenced antiparasitic efficacy .
  • Anticancer Research : In vitro studies demonstrated that specific pyrazoles induced apoptosis in breast cancer cell lines, with enhanced effects when combined with doxorubicin. The mechanism involved mitochondrial disruption and activation of caspases .
  • Antimicrobial Evaluation : Pyrazole carboxamides were tested for antifungal activity against plant pathogens, showing significant inhibition rates that suggest their potential use in agricultural applications .

Q & A

Q. What are the established synthetic routes for Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate, and how are intermediates purified?

The synthesis typically involves alkylation of pyrazole derivatives. A common method includes reacting 3-(difluoromethyl)-1H-pyrazole with methyl chloroacetate under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures. Purification is achieved via flash chromatography using silica gel and gradients of ethyl acetate/hexane . Yield optimization often requires careful control of stoichiometry and reaction time.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Structural validation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • IR spectroscopy to identify functional groups (e.g., ester C=O stretch ~1740 cm⁻¹).
  • Mass spectrometry (ESI-MS) for molecular ion confirmation.
  • X-ray crystallography (using SHELXL ) for absolute configuration determination when single crystals are obtainable.

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound is stable at room temperature in anhydrous environments but may hydrolyze in the presence of moisture or strong acids/bases. Long-term storage recommendations include desiccated containers at -20°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How do structural modifications to the pyrazole or ester groups influence biological activity?

SAR studies indicate:

  • The difluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Ester hydrolysis to carboxylic acids can modulate bioavailability. For example, replacing the methyl ester with ethyl or tert-butyl esters alters pharmacokinetic profiles .
  • Substituents at the pyrazole 5-position (e.g., halogens, aryl groups) significantly impact target binding affinity .

Q. What computational methods are used to predict target interactions, and how do experimental results align with docking studies?

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like cyclooxygenase (COX) or kinases. For instance, the pyrazole ring may form π-π stacking with hydrophobic pockets, while the ester group participates in hydrogen bonding. Experimental validation via enzyme inhibition assays (e.g., COX-2 IC₅₀) often correlates with predicted binding poses .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

Discrepancies arise from differences in:

  • Assay conditions (e.g., buffer pH, incubation time).
  • Cell lines or enzyme sources (e.g., recombinant vs. native proteins).
  • Compound purity (HPLC >95% recommended ). Standardized protocols and orthogonal assays (e.g., SPR, ITC) are critical for reproducibility .

Q. What strategies optimize regioselectivity during pyrazole functionalization?

  • Directing groups : Electron-withdrawing substituents (e.g., -CF₃) direct electrophilic attacks to specific pyrazole positions.
  • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective C-H activation at the 4- or 5-position .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 1-position .

Methodological Guidance

Q. What techniques validate crystallographic data for this compound?

  • R-factor analysis : SHELXL-refined structures should achieve R₁ < 0.05 for high-resolution data (<1.0 Å).
  • Residual density maps (e.g., via Olex2) ensure no unexplained electron density.
  • Twinned data correction may be required for crystals with pseudo-symmetry .

Q. How is in vitro metabolic stability assessed, and what are key findings?

  • Liver microsome assays (human/rat) quantify half-life (t₁/₂) and intrinsic clearance.
  • LC-MS/MS identifies metabolites (e.g., ester hydrolysis to carboxylic acid). Preliminary data suggest moderate stability (t₁/₂ ~30–60 min in human microsomes), warranting prodrug strategies for in vivo studies .

Q. What synthetic routes enable scalable production for preclinical studies?

  • Flow chemistry : Continuous processing improves yield and reduces reaction time for alkylation steps.
  • Green chemistry : Solvent-free mechanochemical synthesis (ball milling) minimizes waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.